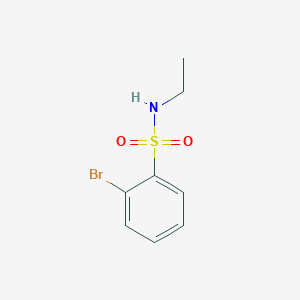

2-bromo-N-ethylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMGXYQVJKXRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585881 | |

| Record name | 2-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169189-80-4 | |

| Record name | 2-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N Ethylbenzenesulfonamide and Its Analogues

General Synthetic Routes to Substituted Benzenesulfonamides

The formation of the sulfonamide functional group is a cornerstone of medicinal and organic chemistry. General strategies typically involve the creation of the S-N bond through nucleophilic substitution or the sequential functionalization of an aromatic ring.

Reaction of Sulfonyl Chlorides with Amines

The most prevalent and straightforward method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com This reaction, often referred to as the Hinsberg test when used for amine characterization, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride ion. jove.com

The general mechanism proceeds as follows:

The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride.

A chloride ion is eliminated, and a proton is subsequently removed from the nitrogen atom, typically by a base.

This process is highly efficient for both primary and secondary amines. jove.com The reaction is commonly carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid (HCl) byproduct that is formed. cbijournal.comresearchgate.net The use of aqueous media with a base like sodium hydroxide can lead to unexpectedly high yields, even with hydrophobic amines. researchgate.net For example, preparative reactions with various amines in 1.0 M aqueous sodium hydroxide with a slight excess of benzenesulfonyl chloride have been shown to produce the corresponding sulfonamides in yields of 94-98%. researchgate.net

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides and Amines

| Amine | Sulfonyl Chloride | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Dibutylamine | Benzenesulfonyl chloride | NaOH | Water | N,N-Dibutylbenzenesulfonamide | 94% | researchgate.net |

| 1-Octylamine | Benzenesulfonyl chloride | NaOH | Water | N-Octylbenzenesulfonamide | 98% | researchgate.net |

| 4-Aminoacetophenone | 4-Toluenesulfonyl chloride | Pyridine | CH₂Cl₂ | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | 88% | rsc.org |

Bromination and Sulfonation Strategies

To synthesize a substituted benzenesulfonamide (B165840) like 2-bromo-N-ethylbenzenesulfonamide, the bromine and sulfonyl groups must be introduced onto the benzene (B151609) ring. This is achieved through electrophilic aromatic substitution reactions.

Sulfonation is a reversible reaction that introduces a sulfonic acid (-SO₃H) group onto the aromatic ring using sulfur trioxide (SO₃) and fuming sulfuric acid (H₂SO₄). libretexts.orglibretexts.org The active electrophile is believed to be protonated SO₃ or HSO₃⁺. masterorganicchemistry.com This sulfonic acid group can then be converted to the corresponding sulfonyl chloride (-SO₂Cl) by reacting it with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The benzenesulfonyl chloride then serves as the precursor for reaction with an amine. libretexts.orglibretexts.org

Bromination involves treating the aromatic ring with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orglibretexts.org The catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the benzene ring. libretexts.orglibretexts.org

The order of these reactions is critical for achieving the desired substitution pattern. Since the bromo group is an ortho, para-director and the sulfonic acid/sulfonyl chloride group is a meta-director, direct sulfonation of bromobenzene would lead to a mixture of ortho and para isomers. To specifically obtain the 2-bromo isomer, it is often more strategic to start with a pre-brominated precursor.

Targeted Synthesis of this compound

The direct synthesis of this compound is most efficiently achieved by reacting a suitable precursor, 2-bromobenzenesulfonyl chloride, with ethylamine.

Preparative Strategies from Precursors

The synthesis of the target compound follows the general principle of reacting a sulfonyl chloride with an amine. A well-documented analogous procedure involves the synthesis of 2-bromo-N-(tert-butyl)benzenesulfonamide. prepchem.com In this preparation, 2-bromobenzenesulfonyl chloride is dissolved in a solvent such as chloroform, and tert-butylamine is added. prepchem.com The reaction mixture is stirred at room temperature, allowing the nucleophilic amine to react with the electrophilic sulfonyl chloride. prepchem.com

Adapting this established method for the synthesis of this compound would involve the following steps:

A solution of 2-bromobenzenesulfonyl chloride is prepared in an appropriate solvent (e.g., chloroform, dichloromethane).

Ethylamine is added to the stirred solution at room temperature. A base may be included to scavenge the HCl byproduct.

The reaction is allowed to proceed for several hours.

After the reaction is complete, the solvent is removed, and the crude product is purified, typically by flash chromatography, to yield the pure this compound.

This approach provides a direct and high-yielding route to the desired product from commercially available or readily synthesized precursors.

Synthesis of Key Derivatives and Analogues

The core benzenesulfonamide structure can be modified to include various heterocyclic rings, such as pyrazole (B372694) and pyridine, which are known to impart diverse biological activities.

Pyrazole and Pyridine Containing Sulfonamides

Pyridine-based sulfonamides are commonly synthesized by reacting an aminopyridine derivative with a substituted benzenesulfonyl chloride. eurjchem.com For instance, N-(6-(isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide was synthesized by adding a solution of benzenesulfonyl chloride in dichloromethane to a stirred solution of N-isopropyl-4-methylpyridine-2,6-diamine in the same solvent at room temperature. eurjchem.com Another strategy involves a multi-component reaction; for example, new pyridines with a sulfonamide moiety have been prepared by reacting a benzaldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide, and ammonium acetate (B1210297). rsc.org

Pyrazole-based sulfonamides can also be prepared through several synthetic routes. One common method is the condensation of a pyrazole-containing amine with a sulfonyl chloride. nih.gov For example, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamides were synthesized by condensing Ampyrone with different benzenesulfonyl chlorides. nih.gov An alternative approach involves reacting a pyrazole sulfonyl chloride with various amines. acs.org For instance, 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives were prepared by adding 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride to a solution of a substituted amine and a base in dichloromethane. acs.org

Table 2: Synthesis of Heterocyclic Sulfonamide Analogues

| Heterocycle | Starting Material 1 | Starting Material 2 | Key Reaction Type | Reference |

|---|---|---|---|---|

| Pyridine | Aminopyridine | Benzenesulfonyl chloride | Nucleophilic substitution | eurjchem.com |

| Pyridine | Benzaldehyde, Malononitrile, etc. | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Multi-component reaction | rsc.org |

| Pyrazole | Ampyrone (Aminopyrazole) | Benzenesulfonyl chloride | Condensation | nih.gov |

| Pyrazole | Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | Nucleophilic substitution | acs.org |

Fluoro-substituted Benzenesulfonamides

The synthesis of fluoro-substituted benzenesulfonamides can be achieved through several routes, often starting with a fluorinated aniline or nitrobenzene derivative. One established method involves the preparation of a sulfonamide from 5-fluoro-2-nitro-phenylamine. This intermediate can then undergo further reactions, such as treatment with an amine under basic conditions, to yield the desired aniline product. nih.gov Another approach involves the direct fluorination of a sulfone precursor. For instance, a series of alpha-fluoro 1,3-benzothiazol-2-yl sulfone synthons have been prepared via deprotonation followed by electrophilic fluorination. nih.gov High yields in these fluorination reactions were found to be critically dependent on using heterogeneous reaction conditions. nih.gov

Additionally, benzenesulfonamide derivatives of metformin have been synthesized with ortho-, meta-, and para-fluoro substituents. nih.gov These syntheses highlight the versatility of incorporating fluorine atoms at various positions on the benzene ring to modulate the compound's properties. nih.gov The introduction of a 4-fluoro substituent on an imidazole-bearing benzenesulfonamide has also been reported, demonstrating the compatibility of these synthetic methods with other heterocyclic moieties. mdpi.com

Isoxazole Ring-containing Benzenesulfonamides

The incorporation of an isoxazole ring into the benzenesulfonamide scaffold has been accomplished using both conventional and microwave-assisted techniques. nanobioletters.com A common strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. organic-chemistry.orgmdpi.com For example, 3,5-disubstituted isoxazoles can be efficiently synthesized in a one-pot reaction from substituted aldoximes (which generate the nitrile oxide in situ) and terminal alkynes using reagents like tert-butyl nitrite. organic-chemistry.orgijpca.org

One specific pathway involves reacting 5-aminoisoxazoles with various benzoyl chlorides to create 5-(4-substituted benzamido)-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides. nanobioletters.com Another versatile method is the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which yields 3-substituted and 3,5-disubstituted isoxazoles under mild conditions with high regioselectivity. organic-chemistry.org Intramolecular nitrile oxide cycloaddition (INOC) represents a powerful strategy for constructing more complex, fused isoxazole systems. mdpi.commdpi.com This approach has been used to create tetracyclic isoxazole-containing ring systems from an N-propargylbenzimidazole oxime precursor, which simultaneously forms two rings. mdpi.com

Table 1: Synthetic Approaches for Isoxazole-Benzenesulfonamides

| Starting Materials | Key Reagents/Conditions | Product Type |

|---|---|---|

| Substituted Aldoximes, Alkynes | tert-butyl nitrite or isoamyl nitrite, conventional heating | 3,5-disubstituted isoxazoles |

| 5-Aminoisoxazoles, Benzoyl Chlorides | Cs2CO3 | Isoxazole-carboxamides |

| N-hydroxyl-4-toluenesulfonamide, α,β-Unsaturated Carbonyls | Mild conditions | 3- and 3,5-disubstituted isoxazoles |

| N-propargylbenzimidazole oxime | In situ nitrile oxide generation, intramolecular cycloaddition | Fused tetracyclic isoxazole |

N-Alkylated and N-Alkynylated Analogues

Selective N-alkylation of the sulfonamide nitrogen is a key transformation for generating diversity. A metal-ligand bifunctional ruthenium catalyst, [(p-Cymene)Ru(2,2'-bpyO)(H2O)], has proven effective for the selective N-alkylation of aminobenzenesulfonamides using alcohols as the alkylating agents. semanticscholar.orgfigshare.comdoi.org This method provides a direct and efficient route to various amino-(N-alkyl)benzenesulfonamides. semanticscholar.orgfigshare.com

Another common method for N-alkylation involves the reaction of a sulfonamide with an alkyl halide in the presence of a base. For example, 5-bromothiophene-2-sulfonamide has been successfully N-alkylated using various alkyl bromides with lithium hydride (LiH) as the base in a dimethylformamide (DMF) solvent. nih.gov

For N-alkynylation, which introduces a propargyl group, a similar strategy is employed. Substituted phenols and anilines can be reacted with propargyl bromide in the presence of a base like potassium carbonate (K2CO3) in an acetone (B3395972) solvent. plos.org This method is adaptable for the N-alkynylation of benzenesulfonamides, providing access to analogues with a terminal alkyne group suitable for further chemical modification.

Table 2: Conditions for N-Alkylation and N-Alkynylation

| Substrate Type | Reagent | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|

| Aminobenzenesulfonamide | Alcohol | [(p-Cymene)Ru(2,2'-bpyO)(H2O)] | - | N-Alkylbenzenesulfonamide |

| Thiophene-2-sulfonamide | Alkyl Bromide | LiH | DMF | N-Alkylthiophene-sulfonamide |

| Phenol (B47542)/Aniline | Propargyl Bromide | K2CO3 | Acetone | O/N-Alkynylated derivative |

Schiff Base Derivatives

Schiff base derivatives of benzenesulfonamides are typically synthesized through the condensation reaction of an amino-substituted benzenesulfonamide with a carbonyl compound, such as an aldehyde or ketone. nih.gov The reaction is often carried out in an alcohol solvent, like ethanol or propan-2-ol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. nih.govmdpi.com

For example, Schiff bases have been prepared by reacting sulfamethoxazole or sulfathiazole with various substituted aldehydes, including benzaldehyde, 4-bromobenzaldehyde, and 2-hydroxybenzaldehyde (salicylaldehyde). nih.govresearchgate.net The reaction mixture is typically refluxed for several hours, after which the product precipitates upon cooling and can be purified by recrystallization. researchgate.net The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration in the infrared (IR) spectrum and the disappearance of the primary amine (NH2) bands from the starting material. nih.gov This straightforward procedure allows for the synthesis of a wide array of derivatives by varying the aldehyde component. mdpi.com

Tricyclic Indoline-based Sulfonamides

The synthesis of complex tricyclic indoline structures bearing a sulfonamide group can be achieved through advanced catalytic methods. A notable approach is a gold-catalyzed tandem cyclization of alkynyl indoles. nih.gov This strategy facilitates the construction of aza-tricyclic indolines (ATIs) and is tolerant of various substituents on the sulfonamide nitrogen, including methanesulfonamide and 4-chloro-2-nitro-benzenesulfonamide. nih.gov The synthesis begins with the preparation of alkynyl imine building blocks, which are then subjected to the gold-catalyzed cyclization to form an intermediate tetracyclic indoline. nih.govnih.gov This intermediate subsequently undergoes a reductive ring-opening to yield the final tricyclic indoline product. nih.gov

This bio-inspired, diversity-oriented synthesis allows for the creation of libraries of polycyclic indoline alkaloids from common building blocks. nih.govscispace.com The pathway enables the generation of numerous distinct skeletons with a wide variety of functional groups, including the desired sulfonamide moiety. nih.gov

Halogenated Benzenesulfonamide Derivatives

Beyond fluoro-substitution, other halogenated analogues, particularly chloro- and bromo-substituted derivatives, are of significant interest. A variety of synthetic methods are available for their preparation.

One novel route involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to produce N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. rsc.org This method demonstrates high chemoselectivity and is compatible with various functional groups. rsc.org Another versatile approach is the Sandmeyer reaction, which can be used to convert an aniline derivative into the corresponding benzenesulfonyl chloride. nih.gov This sulfonyl chloride can then be reacted with an amine to form the desired halogenated sulfonamide, as demonstrated in the synthesis of a 2-chloro analogue of a benzenesulfonamide inhibitor. nih.gov

Additionally, halogenated benzenesulfonamides have been prepared via Curtius degradation of a corresponding azide (B81097), followed by condensation with halogen-substituted aromatic amines. farmaciajournal.com The synthesis of a range of ortho-, meta-, and para- chloro- and bromo-substituted benzenesulfonamide derivatives has also been reported, showcasing the ability to precisely control the position of the halogen substituent on the aromatic ring. nih.gov

Reaction Condition Optimization for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing product yields and improving the efficiency and sustainability of a synthesis. Key parameters that are typically varied include the choice of catalyst, base, solvent, reaction temperature, and time. plos.orgresearchgate.net

For instance, in the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, various bases (e.g., LiH, K2CO3) and solvents (e.g., THF, acetone) were tested to find the optimal combination. plos.org It was observed that using potassium carbonate as the base in acetone under reflux conditions provided good to very good yields (74–85%). plos.org Similarly, in copper-catalyzed coupling and cyclization reactions, screening different copper catalysts (e.g., copper powder, CuI, CuCl), bases (e.g., K3PO4), and solvents revealed that N,N-dimethylformamide (DMF) was often the solvent of choice. researchgate.net

Furthermore, the use of microwave irradiation can dramatically reduce reaction times compared to conventional heating, often leading to increased efficiency. researchgate.nettandfonline.com In the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, the use of a microwave decreased the reaction time by a factor of 2 to 3 compared to conventional heating methods. tandfonline.com Fine-tuning the reaction temperature and duration is also essential; after initial screening, further adjustments can lead to the best result in terms of both product yield and complete conversion of the starting material. researchgate.net

Reactivity and Transformational Chemistry of 2 Bromo N Ethylbenzenesulfonamide Derivatives

Nucleophilic Substitution Reactions

The bromine atom attached to the benzene (B151609) ring of 2-bromo-N-ethylbenzenesulfonamide is susceptible to displacement by various nucleophiles, a characteristic reaction of aryl halides.

Halogen Displacement by Various Nucleophiles (e.g., amines, thiols, azides, thiocyanates)

The displacement of the bromide in this compound and its derivatives can be achieved with a variety of nucleophiles. While specific documented examples for this compound are limited in readily available literature, the principles of nucleophilic aromatic substitution on similar bromo-aromatic systems are well-established.

Amines: The reaction with amines can lead to the formation of the corresponding N-substituted aminobenzenesulfonamides. For instance, the synthesis of 5-amino-2-bromo-N-ethylbenzenesulfonamide has been reported, indicating that the bromo-sulfonamide structure can accommodate amino groups introduced through synthetic sequences that may involve nucleophilic displacement or other functional group transformations. lookchem.com The reaction of benzenesulfonyl chloride with primary amines yields N-substituted benzenesulfonamides, and secondary amines produce N,N-disubstituted sulfonamides. byjus.comncert.nic.in This foundational chemistry suggests that this compound could react with various primary and secondary amines to yield more complex sulfonamide derivatives. The general reaction of amines with aryl halides can be facilitated by catalysts, particularly for less activated systems.

Thiols: The reaction with thiols would be expected to produce the corresponding aryl thioethers. These reactions are often catalyzed by transition metals like copper or palladium to facilitate the coupling of the thiol with the aryl bromide.

Azides: Nucleophilic substitution with sodium azide (B81097) is a common method for introducing an azido (B1232118) group onto an aromatic ring. This reaction on this compound would yield 2-azido-N-ethylbenzenesulfonamide. Such reactions are often carried out in polar aprotic solvents. One-pot procedures combining nucleophilic substitution with azides followed by copper-catalyzed cycloadditions have been developed for benzylic bromides, a strategy that could potentially be adapted for aryl bromides. nih.gov

Thiocyanates: The displacement of bromide by a thiocyanate (B1210189) anion (SCN⁻) would result in the formation of 2-(thiocyanato)-N-ethylbenzenesulfonamide. This transformation provides a route to aryl thiocyanates, which are versatile intermediates that can be converted into other sulfur-containing functional groups.

Aromatic Substitution Reactions

The benzene ring of this compound is subject to electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution on Substituted Benzene Rings

The orientation of incoming electrophiles onto the benzene ring of this compound is controlled by the combined electronic effects of the bromine atom and the N-ethylsulfonamide group.

Bromo Group: The bromine atom is a deactivating, ortho-, para-directing group. latech.eduaakash.ac.in Its deactivating nature stems from its electron-withdrawing inductive effect, while the ortho-, para-directing influence is due to the ability of its lone pairs to donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during ortho and para attack. youtube.compressbooks.pubyoutube.com

N-ethylsulfonamide Group (-SO₂NHEt): The sulfonamide group is generally considered a deactivating and meta-directing group. ncert.nic.in This is due to the strong electron-withdrawing nature of the sulfonyl moiety. A theoretical study on the nitration of benzenesulfonic acid indicated that the SO₃H group is deactivating and directs incoming electrophiles primarily to the meta position. rsc.org The N-alkyl substitution on the sulfonamide can slightly modulate its electronic properties.

Given the presence of an ortho-, para-directing bromo group and a meta-directing N-ethylsulfonamide group, the regioselectivity of electrophilic aromatic substitution on this compound would be complex and potentially lead to a mixture of products. The strongest directing group and steric hindrance would play crucial roles in determining the major isomer. For example, in polysubstituted benzenes, the most activating group typically governs the position of further substitution. youtube.com

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The carbon-bromine bond in this compound is a key handle for participating in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Biaryl Systems

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govmdpi.com Aryl bromides are common substrates for this reaction.

Research on related α-haloarylsulfonamides has demonstrated their utility in palladium-catalyzed intramolecular C-arylation reactions, a variant of C-C coupling. For example, N-benzyl-2-bromo-N-ethylbenzenesulfonamide has been synthesized and successfully cyclized to a benzofused sultam. nih.govku.edu This indicates that the bromine atom in this class of compounds is reactive under palladium catalysis.

The general applicability of Suzuki-Miyaura coupling to ortho-bromoanilines further supports the feasibility of using this compound as a coupling partner to generate biaryl systems. nih.govrsc.org The reaction would involve the palladium-catalyzed coupling of this compound with an arylboronic acid or ester in the presence of a base.

Below is a table summarizing the expected products from the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

| Arylboronic Acid Partner | Expected Biaryl Product |

| Phenylboronic acid | 2-(Phenyl)-N-ethylbenzenesulfonamide |

| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-N-ethylbenzenesulfonamide |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-ethylbenzenesulfonamide |

| 3-Pyridylboronic acid | 2-(3-Pyridyl)-N-ethylbenzenesulfonamide |

Palladium-Catalyzed Heck Reactions and Cyclizations

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, has been effectively utilized for the intramolecular cyclization of N-allyl-2-bromobenzenesulfonamide derivatives. This reaction provides a direct route to the synthesis of six-membered benzofused sultams. The process typically involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst.

Studies have shown that the choice of catalyst, ligand, and base can significantly influence the efficiency of these cyclizations. For instance, the use of palladium acetate (B1210297) (Pd(OAc)₂) in combination with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) and a base like cesium carbonate (Cs₂CO₃) has been reported to promote these transformations in good yields. nih.gov

Table 1: Palladium-Catalyzed Heck Cyclization of N-Allyl-2-bromobenzenesulfonamide Derivatives This is an interactive table. Click on the headers to sort.

| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-allyl-2-bromobenzenesulfonamide | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene (B28343) | 110 | 75 | nih.gov |

| N-(2-methylallyl)-2-bromobenzenesulfonamide | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 82 | nih.gov |

Intramolecular Direct C-Arylation and O-Arylation

Intramolecular direct C-arylation and O-arylation reactions of 2-bromo-N-substituted-benzenesulfonamide derivatives offer another powerful strategy for the synthesis of benzofused sultams. These reactions involve the palladium-catalyzed formation of a new C-C or C-O bond between the brominated aryl ring and a suitable nucleophilic partner within the same molecule.

For example, N-aryl-2-bromobenzenesulfonamides can undergo intramolecular C-arylation to form six-membered dibenzosultams. researchgate.net This transformation is typically promoted by a palladium catalyst and a base. Similarly, if the N-substituent contains a hydroxyl group, intramolecular O-arylation can occur, leading to the formation of sultams containing an ether linkage. Research has demonstrated that these cyclizations can proceed in good to excellent yields, providing access to a variety of skeletally diverse benzofused sultams. nih.gov

Table 2: Intramolecular Arylation of 2-bromo-N-substituted-benzenesulfonamides This is an interactive table. Click on the headers to sort.

| Substrate | Arylation Type | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| N-phenyl-2-bromobenzenesulfonamide | C-Arylation | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 110 | 88 | nih.gov |

| N-(2-hydroxyphenyl)-2-bromobenzenesulfonamide | O-Arylation | Pd(OAc)₂ | dppf | NaOtBu | Toluene | 100 | 92 | nih.gov |

Palladium-Catalyzed C-H Amination

Palladium-catalyzed C-H amination has become a prominent method for the formation of C-N bonds. While direct examples involving this compound are not extensively reported, the general principles of this reaction suggest its applicability. In a hypothetical intramolecular scenario, a palladium catalyst could facilitate the coupling of the aryl C-H bond ortho to the sulfonamide group with the sulfonamide nitrogen itself, following an initial intermolecular coupling at the C-Br position. This would lead to the formation of a five-membered sultam. The reaction would likely require a suitable directing group and an oxidant to facilitate the C-H activation and reductive elimination steps. The development of such a transformation would provide a novel and efficient route to a different class of benzofused sultams.

Cyclization and Ring Transformation Reactions

The structural framework of this compound derivatives is amenable to a variety of cyclization and ring transformation reactions, leading to the formation of complex polycyclic systems.

Multiple Cyclization Pathways to Benzofused Sultams

The versatility of 2-bromo-N-substituted-benzenesulfonamides as precursors for benzofused sultams is highlighted by the multiple cyclization pathways they can undergo. Beyond the Heck and direct arylation reactions, these substrates can be elaborated to participate in other cyclization cascades. For instance, the introduction of an alkyne at the 2-position via Sonogashira coupling opens up possibilities for subsequent intramolecular reactions. These can include Pauson-Khand reactions with an alkene to form cyclopentenone-fused sultams or intramolecular hydroamination reactions to generate five- or six-membered nitrogen-containing rings. researchgate.net These diverse pathways underscore the utility of this scaffold in diversity-oriented synthesis. researchgate.net

Intramolecular Cross-Electrophile Coupling and Skeletal Rearrangements

Intramolecular cross-electrophile coupling has emerged as a powerful strategy for the formation of C-C bonds. In the context of sulfonamides, nickel-catalyzed intramolecular cross-electrophile coupling of benzylic sulfonamides with pendant alkyl chlorides has been shown to generate cyclopropane (B1198618) products. nih.govacs.org This suggests that a suitably functionalized derivative of this compound could undergo a similar transformation. For instance, a derivative bearing a chloroalkyl chain could potentially undergo a nickel- or palladium-catalyzed intramolecular coupling to form a cyclopropane-fused sultam.

Furthermore, skeletal rearrangements of sulfonamides can lead to novel molecular architectures. While specific examples for this compound are scarce, ring contractions of N-tosylpiperidines to afford cyclopropanes with pendant sulfonamides have been reported, representing a novel skeletal rearrangement. acs.org

Palladium-Catalyzed Cyclobutanation via 1,4-Pd Migration

A more advanced transformation involves the palladium-catalyzed cyclobutanation via a 1,4-palladium migration. This process, while not yet explicitly reported for this compound derivatives, represents a cutting-edge area of research. In a hypothetical scenario, an N-alkenyl-2-bromobenzenesulfonamide could undergo oxidative addition to a Pd(0) catalyst. The resulting aryl-palladium species could then undergo a 1,4-palladium migration from the aryl group to the alkenyl C-H bond. The subsequent intramolecular C-C bond formation would lead to a cyclobutane-fused sultam. The feasibility of such a reaction is supported by studies on 1,4-palladium migration in aryl halide systems for the functionalization of remote C-H bonds. researchgate.net The development of such a protocol would provide access to highly strained and synthetically valuable benzofused cyclobutane (B1203170) sultams.

Derivatization Strategies of the Sulfonamide Moiety

N-Alkylation and N-Alkynylation

The nitrogen atom of the sulfonamide group in this compound can be readily alkylated or alkynylated under basic conditions. The reaction typically proceeds via deprotonation of the sulfonamide nitrogen by a suitable base, such as potassium carbonate or lithium hydride, to form a sulfonamidate anion. This anion then acts as a nucleophile, attacking an alkyl or alkynyl halide to form a new carbon-nitrogen bond.

N-Alkylation: The N-alkylation of sulfonamides is a well-established transformation. For instance, manganese-catalyzed N-alkylation of various aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols has been shown to proceed efficiently, yielding mono-N-alkylated products in high yields. derpharmachemica.com While direct studies on this compound are not prevalent, the reactivity of similar bromobenzenesulfonamides suggests its compatibility with such reactions. derpharmachemica.com The use of ionic liquids as solvents can also accelerate the rate of N-alkylation of N-monosubstituted sulfonamides.

N-Alkynylation: The introduction of an alkynyl group, specifically a propargyl group, onto the sulfonamide nitrogen is a valuable transformation for introducing a reactive handle for further chemical modifications, such as click chemistry. The reaction of N-monosubstituted sulfonamides with propargyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) is a common method for achieving N-propargylation. nih.govnih.gov This reaction is analogous to the N-alkylation process, where the sulfonamidate anion attacks the electrophilic carbon of propargyl bromide. The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields. nih.govnih.gov

Table 1: Representative N-Alkylation and N-Alkynylation Reactions of Sulfonamide Derivatives

| Starting Sulfonamide | Reagent | Base | Solvent | Product | Yield (%) |

| 4-Bromobenzenesulfonamide | Benzyl Alcohol | K₂CO₃ | Toluene | N-Benzyl-4-bromobenzenesulfonamide | - |

| Thiophene-2-sulfonamide | Benzyl Alcohol | K₂CO₃ | Toluene | N-Benzylthiophene-2-sulfonamide | 73 |

| 2-Bromo-4-methylphenol | Propargyl Bromide | K₂CO₃ | Acetone | 2-Bromo-4-methyl-1-(prop-2-ynyloxy)benzene | 74 |

| Naphthalene-1-ol | Propargyl Bromide | K₂CO₃ | Acetone | 1-(Prop-2-ynyloxy)naphthalene | 71 |

*Note: Data for phenol (B47542) and naphthol are used to illustrate the general conditions for propargylation with propargyl bromide. nih.govnih.gov

Formation of Schiff Bases

Schiff bases are compounds containing an imine or azomethine group (-C=N-), formed by the condensation of a primary amine with an aldehyde or a ketone. nih.gov To prepare a Schiff base from this compound, the 2-bromo substituent would first need to be converted to a primary amino group, yielding 2-amino-N-ethylbenzenesulfonamide. This transformation can be achieved through various synthetic methods, such as nucleophilic aromatic substitution or metal-catalyzed amination reactions.

Once the 2-amino-N-ethylbenzenesulfonamide is obtained, it can be reacted with a variety of aldehydes or ketones to form the corresponding Schiff base. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and may be catalyzed by a small amount of acid. researchgate.netijnrd.org The formation of the imine bond is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction. nih.gov

The resulting Schiff bases, which incorporate the N-ethylbenzenesulfonamide moiety, are of interest due to their potential as ligands for the formation of metal complexes. The imine nitrogen and another donor atom, often a hydroxyl group from the aldehyde component, can chelate to a metal center.

Table 2: Synthesis of Schiff Bases from Aminobenzenesulfonamide Derivatives

| Aminobenzenesulfonamide Derivative | Carbonyl Compound | Solvent | Product |

| 4-(2-Aminoethyl)benzenesulfonamide | Substituted Aromatic Aldehydes | Methanol | 4-(2-((Substituted-benzylidene)amino)ethyl)benzenesulfonamide |

| 3-Aminobenzenesulfonamide (B1265440) | 2-Hydroxy-7-methylquinoline-3-carbaldehyde | Ethanol | 3-(((2-Hydroxy-7-methylquinolin-3-yl)methylene)amino)benzenesulfonamide |

| Sulfanilamide | Furfural | - | (Z)-4-((Furan-2-ylmethylene)amino)benzenesulfonamide |

Metal Complexation of Sulfonamide Ligands

Schiff bases derived from aminosulfonamides are excellent ligands for the coordination of transition metal ions. The resulting metal complexes have been a subject of intensive research due to their diverse structural features and potential applications in various fields. The Schiff base ligands typically act as bidentate or polydentate ligands, coordinating to the metal ion through the imine nitrogen and at least one other donor atom, such as a phenolic oxygen.

The synthesis of these metal complexes generally involves the reaction of the Schiff base ligand with a metal salt, such as a chloride or acetate salt of the desired metal, in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction to determine their precise three-dimensional structures. The coordination of the ligand to the metal ion is typically evidenced by shifts in the characteristic infrared absorption bands of the C=N and other donor groups.

A wide variety of metal ions can be used to form complexes with sulfonamide-based Schiff base ligands, including but not limited to copper(II), cobalt(II), nickel(II), and zinc(II). The geometry of the resulting complex, which can range from square planar to tetrahedral or octahedral, is influenced by the nature of the metal ion, the denticity of the ligand, and the coordination of other solvent molecules. ijnrd.org

Table 3: Examples of Metal Complexes with Sulfonamide-Based Schiff Base Ligands

| Schiff Base Ligand | Metal Salt | Resulting Complex |

| Derived from 3-aminobenzenesulfonamide and 2-hydroxy-7-methylquinoline-3-carbaldehyde | Cu(CH₃COO)₂·H₂O | Copper(II) complex |

| Derived from 3-aminobenzenesulfonamide and 2-hydroxy-7-methylquinoline-3-carbaldehyde | Co(CH₃COO)₂·4H₂O | Cobalt(II) complex |

| Derived from 3-aminobenzenesulfonamide and 2-hydroxy-7-methylquinoline-3-carbaldehyde | Ni(CH₃COO)₂·4H₂O | Nickel(II) complex |

| Derived from 3-aminobenzenesulfonamide and 2-hydroxy-7-methylquinoline-3-carbaldehyde | Zn(CH₃COO)₂·2H₂O | Zinc(II) complex |

Catalytic Applications in the Synthesis and Modification of Benzenesulfonamide Compounds

Palladium-Based Catalysis

Palladium catalysis has been instrumental in the functionalization of aryl halides, and 2-bromo-N-ethylbenzenesulfonamide is no exception. The reactivity of the carbon-bromine bond towards palladium(0) complexes allows for a variety of coupling and cyclization reactions.

Palladium(0) catalysts are highly effective in promoting the intramolecular C-arylation of α-haloarylsulfonamides, leading to the formation of benzofused sultams. While the literature contains limited examples of palladium-catalyzed intramolecular direct C-arylation of α-halobenzenesulfonamides, the available research demonstrates the potential of this approach. For instance, the treatment of a derivative of 2-bromo-N-phenylbenzenesulfonamide, specifically N-benzyl-2-bromo-N-ethylbenzenesulfonamide, with palladium(II) acetate (B1210297), triphenylphosphine (B44618), and cesium carbonate in toluene (B28343) at 110 °C results in the formation of the corresponding cyclized product through a C-arylation pathway. rsc.orgnih.gov This reaction highlights the capacity of palladium catalysts to mediate the formation of a new carbon-carbon bond by activating the C-Br bond of the benzenesulfonamide (B165840) core.

Furthermore, α-bromoaryl sulfonamides can be engaged in domino reactions, such as an aza-Michael-Heck protocol. In this sequence, the initial Michael addition of a sulfonamide to an activated alkyne is followed by a palladium-catalyzed intramolecular Heck reaction to yield the corresponding benzofused sultam. rsc.org For example, N-benzyl-2-iodobenzenesulfonamide has been shown to react with methyl propiolate under palladium catalysis to afford the desired sultam in good yield. rsc.org These examples underscore the pivotal role of palladium in facilitating intricate cyclization cascades involving benzenesulfonamide scaffolds.

The mechanism of many palladium-catalyzed reactions involving aryl halides is proposed to proceed through the formation of palladacycle intermediates. nih.gov These cyclic organopalladium compounds are formed via C-H bond activation or oxidative addition of the aryl halide to the palladium center. nih.gov In the context of the intramolecular C-arylation of this compound analogs, it is highly probable that a palladacycle is formed as a key intermediate. The oxidative addition of the C-Br bond to a Pd(0) species would generate a Pd(II) intermediate, which can then undergo intramolecular C-H activation of a suitable C-H bond on a tethered aryl group, leading to the formation of a palladacycle. Subsequent reductive elimination from this palladacycle would then furnish the cyclized product and regenerate the active Pd(0) catalyst. While stable palladacycles derived directly from this compound have not been explicitly isolated and characterized in the reviewed literature, their transient formation is a cornerstone of the mechanistic understanding of these palladium-catalyzed transformations.

Copper-Mediated Catalysis for Heterocycle Formation

Copper catalysis offers a complementary approach to palladium for the functionalization of this compound, particularly in the formation of carbon-heteroatom bonds and the synthesis of heterocyclic systems. Copper-catalyzed Ullmann-type couplings are classic methods for the formation of C-O and C-N bonds. nih.gov

In a notable application, an analog of this compound was utilized in a copper-mediated intramolecular O-arylation reaction to synthesize a seven-membered sultam. rsc.org A sulfonamide substrate, prepared from 2-bromobenzenesulfonyl chloride, was treated with copper(I) iodide in the presence of ethylene (B1197577) glycol as a ligand in DMF at 120 °C to afford the O-arylated, cyclized product. rsc.org This demonstrates the efficacy of copper catalysts in promoting the formation of a C-O bond, leading to the construction of a heterocyclic ring system. The synthesis of various N-containing heterocycles can also be achieved through copper-catalyzed carbocyclization reactions of functionalized anilines. rsc.org

The following table summarizes the conditions for the copper-mediated intramolecular O-arylation:

| Substrate | Catalyst | Ligand | Solvent | Temperature | Product | Yield |

| Phenylalanine-derived sulfonamide with a pendant buten-1-ol | CuI (20 mol%) | HOCH2CH2OH | DMF | 120 °C | O-arylated cyclized sultam | 49% |

Organocatalysis in Sulfonamide Chemistry

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, relying on small organic molecules to catalyze chemical transformations. While direct applications of organocatalysis to this compound are not extensively documented, the broader field of organocatalytic reactions of sulfonamides and the synthesis of sultams provides a framework for potential applications.

N-Heterocyclic carbenes (NHCs) have been employed in a variety of organocatalytic reactions, some involving substrates with structural similarities to potential reactants with this compound. mdpi.com For example, NHCs can catalyze desulfonylative Smiles rearrangements of sulfonamides, offering a transition-metal-free arylation method. nih.gov Additionally, organocatalytic approaches have been developed for the synthesis of chiral sultams. Cinchona alkaloid-based bifunctional organocatalysts have been used for the enantioselective aza-Friedel–Crafts reaction of seven-membered cyclic N-sulfonylimines to produce chiral ε-sultams. rsc.org The catalytic asymmetric synthesis of β-sultams has also been achieved through a formal [2+2]-cycloaddition of imines with alkyl sulfonyl chlorides, catalyzed by cinchona alkaloids. nih.gov These examples suggest that the sulfonamide moiety of this compound could be a handle for organocatalytic transformations, potentially leading to novel, stereochemically enriched derivatives.

The table below presents examples of organocatalytic synthesis of sultams:

| Reaction Type | Catalyst | Substrates | Product | Enantiomeric Excess |

| Aza-Friedel–Crafts | Cinchona alkaloid-based bifunctional organocatalyst | Seven-membered cyclic N-sulfonylimines, Naphthols | Chiral ε-sultams | up to 92% |

| Formal [2+2]-cycloaddition | Cinchona alkaloids | N-tosyl imines, Alkyl sulfonyl chlorides | β-sultams | up to 94% |

Boronic Acid Co-catalytic Systems

Boronic acids are well-known for their role as coupling partners in palladium-catalyzed reactions, but they can also function as catalysts or co-catalysts in various transformations. researchgate.net A patent has disclosed a reaction that points towards the utility of boronic acid co-catalytic systems with derivatives of this compound. The synthesis of a Rad51 inhibitor involved the reaction of 5-amino-2-bromo-N-ethylbenzenesulfonamide with a boronic acid derivative. While the specific catalytic system is not fully detailed in the abstract, such reactions are typically catalyzed by a transition metal, often palladium, where the boronic acid acts as a co-reactant. This highlights a synthetic pathway where the bromine atom of the benzenesulfonamide is substituted with a group from the boronic acid, a standard Suzuki-Miyaura coupling.

The following table outlines the reactants in the disclosed synthesis:

| Benzenesulfonamide Derivative | Co-reactant |

| 5-amino-2-bromo-N-ethylbenzenesulfonamide | 5-amino-N-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

Medicinal Chemistry and Biological Activity Investigations

Antimicrobial Efficacy and Mechanisms

Sulfonamides are most famous for their antimicrobial properties, which stem from their ability to disrupt essential metabolic processes in microorganisms.

Inhibition of Bacterial Dihydropteroate (B1496061) Synthase

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folic acid synthesis pathway. nih.gov Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment. Folic acid is a precursor for the synthesis of nucleotides, and therefore, DNA and RNA. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, preventing the formation of dihydropteroic acid and subsequently halting bacterial growth and replication. nih.gov This bacteriostatic effect has been a foundational principle of antimicrobial chemotherapy.

Interference with Folic Acid Synthesis Pathways

The interference with folic acid synthesis is a direct consequence of DHPS inhibition. nih.gov This disruption leads to a depletion of tetrahydrofolate, the biologically active form of folic acid. Tetrahydrofolate is essential for the transfer of one-carbon units in the synthesis of purines, thymidine, and certain amino acids. The blockade of this pathway effectively starves the bacterial cell of the necessary building blocks for proliferation. nih.govnih.gov Combining sulfonamides with inhibitors of dihydrofolate reductase (DHFR), the subsequent enzyme in the pathway, can lead to a synergistic and bactericidal effect. nih.gov

Broad-Spectrum Antibacterial and Antifungal Activity

The sulfonamide scaffold has been exploited to develop agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Furthermore, research has demonstrated that certain arylsulfonamide derivatives exhibit antifungal activity against various Candida species. nih.gov The structural modifications on the sulfonamide core, such as the bromo and ethyl groups in 2-bromo-N-ethylbenzenesulfonamide, can significantly influence the compound's spectrum of activity, potency, and pharmacokinetic properties.

Table 1: Representative Antimicrobial Activity of Sulfonamide Derivatives

| Compound Class | Target Organism(s) | Mechanism of Action | Reference |

| Sulfonamides | Gram-positive and Gram-negative bacteria | Inhibition of dihydropteroate synthase (DHPS) | nih.gov |

| Arylsulfonamides | Candida spp. | Not fully elucidated, potential for novel targets | nih.gov |

This table presents generalized activities of the sulfonamide class, as specific data for this compound is not available.

Anti-biofilm Activity

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. Some studies on related chemical structures suggest that sulfonamides may possess anti-biofilm properties. This activity could involve the inhibition of bacterial adhesion, disruption of the biofilm matrix, or interference with quorum sensing, the cell-to-cell communication system that regulates biofilm formation. The ability to combat biofilms is a critical area of research in the fight against chronic and recurrent infections.

Anti-inflammatory Properties and Target Interactions

Beyond their antimicrobial effects, sulfonamides have been investigated for their anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. nih.gov

Modulation of Inflammatory Pathways and Specific Enzyme/Receptor Inhibition

Certain sulfonamide derivatives have been shown to modulate inflammatory pathways. This can occur through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases, which are involved in the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Additionally, sulfonamides may interfere with the signaling cascades of transcription factors like NF-κB, a key regulator of the inflammatory response. nih.gov The specific interactions with enzymes and receptors are highly dependent on the chemical structure of the sulfonamide derivative.

Table 2: Potential Anti-inflammatory Mechanisms of Sulfonamide Derivatives

| Potential Target | Biological Effect | Reference |

| Cyclooxygenases (COX) | Inhibition of prostaglandin (B15479496) synthesis | |

| Lipoxygenases (LOX) | Inhibition of leukotriene synthesis | |

| NF-κB Pathway | Downregulation of pro-inflammatory gene expression | nih.gov |

This table outlines potential mechanisms based on the broader class of sulfonamides, as specific data for this compound is not available.

Inhibition of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production

Prostaglandin E2 (PGE2) and nitric oxide (NO) are key mediators of inflammation. nih.govnih.gov Elevated levels of PGE2 contribute to pain and swelling, while excessive NO production is associated with inflammatory and autoimmune diseases. nih.govnih.gov Many anti-inflammatory drugs function by inhibiting the synthesis of these molecules. nih.govnih.gov

A comprehensive literature search did not yield any specific studies investigating the inhibitory effects of this compound on the production of PGE2 or NO. Research in this area would be necessary to determine if this compound possesses anti-inflammatory activity.

Anticancer and Anti-proliferative Effects

The anticancer potential of sulfonamide derivatives is a significant area of research. nih.govnih.gov These compounds have been explored for their ability to inhibit tumor growth and proliferation through various mechanisms.

Carbonic anhydrases (CAs) are a family of enzymes that play a crucial role in pH regulation and other physiological processes. nih.govnih.gov Two isoforms, CA IX and CA XII, are overexpressed in many types of cancer and are associated with tumor progression and metastasis. nih.govnih.gov Consequently, they are important targets for the development of anticancer drugs. nih.govnih.gov

Specific inhibitory activity data for this compound against CA IX and CA XII is not available in published research. Studies on other benzenesulfonamide (B165840) derivatives have shown a wide range of inhibitory constants (Kᵢ) against these isoforms, indicating that the specific substitutions on the benzene (B151609) ring and the sulfonamide nitrogen are critical for activity. nih.govnih.gov To ascertain the potential of this compound as a CA inhibitor, enzymatic assays would be required.

Table 1: Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Derivatives (Illustrative Examples)

| Compound/Class | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| Benzenesulfonamides with bis-ureido moieties | 6.73–835 | 5.02–429 |

| Sulfonamides with pyrazole- and pyridazinecarboxamide moieties | 6.1 - 568.8 | 61.3 - 432.8 |

Note: This table provides a range of inhibitory activities for different classes of benzenesulfonamide derivatives against human carbonic anhydrase isoforms IX and XII and is for illustrative purposes only. Specific data for this compound is not available. nih.govnih.gov

The efficacy of potential anticancer compounds is often evaluated by testing their ability to inhibit the growth of cancer cell lines. Breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), are commonly used for this purpose. nih.gov

There are no specific published studies on the anti-proliferative activity of this compound against breast cancer cell lines. Research on other sulfonamides has demonstrated anti-proliferative effects, but the activity is highly dependent on the specific chemical structure. nih.gov

Beyond carbonic anhydrases, sulfonamide-based compounds can be designed to target other enzymes or receptors that are critical for cancer cell survival and proliferation. nih.gov

No research has been published detailing the specific targeting of any cancer-related enzymes or receptors by this compound.

Enzyme Inhibition Studies (Beyond Carbonic Anhydrases)

The inhibitory potential of a compound is not limited to cancer-related targets. Exploring its effect on other enzymes can reveal additional therapeutic applications.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

A thorough review of the scientific literature found no data on the acetylcholinesterase inhibitory activity of this compound.

While the benzenesulfonamide scaffold is a promising starting point for the development of new therapeutic agents, there is a significant lack of specific experimental data for this compound. Its potential as an inhibitor of PGE2 and NO production, carbonic anhydrases, and acetylcholinesterase, as well as its anticancer effects, remains to be elucidated through dedicated scientific investigation. The information available for structurally related compounds suggests that these would be fruitful areas of research.

α-Glucosidase Inhibition

Benzenesulfonamide derivatives have emerged as a significant class of compounds in the search for new antidiabetic agents, with a particular focus on their potential as α-glucosidase inhibitors. The inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable glucose, is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. researchgate.netnih.gov Research has shown that various synthetic sulfonamide derivatives exhibit potent inhibitory activity against this enzyme. rsc.org

Studies have demonstrated that the inhibitory potential of these compounds can be significant, in some cases surpassing that of the standard drug, acarbose (B1664774). For instance, a series of novel sulfonamide derivatives showed excellent inhibitory potential against α-glucosidase, with IC50 values ranging from 19.39 to 25.57 μM, making them 1.05 to 1.39 times more potent than acarbose. rsc.org Similarly, certain 1,2-benzothiazine-N-arylacetamides, which contain a sulfonamide moiety, emerged as potent inhibitors, with IC50 values as low as 18.25 μM, which is more than three times the efficacy of acarbose (IC50 = 58.8 μM). nih.gov

The mechanism of inhibition can vary. For example, kinetic analysis of a particularly active thioquinoline derivative bearing a phenylacetamide sulfonamide structure revealed it to be a non-competitive inhibitor of α-glucosidase. researchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com The search for novel α-glucosidase inhibitors is driven by the need to overcome the gastrointestinal side effects associated with existing drugs like acarbose, such as bloating, flatulence, and diarrhea. nih.govnih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound Series | Most Active Derivatives | IC50 (µM) | Comparison to Acarbose (Standard) | Reference |

|---|---|---|---|---|

| Pyrazole-benzenesulfonamides | Unsubstituted phenyl (3a) | 19.39 | More potent (Acarbose IC50 = 26.97 µM) | rsc.org |

| Pyrazole-benzenesulfonamides | 4-Cl (3b) | 25.12 | More potent | rsc.org |

| Pyrazole-benzenesulfonamides | 3-NO2 (3h) | 25.57 | More potent | rsc.org |

| Cyclic Sulfonamides (N-Arylacetamide) | 12i (p-bromo) | 25.88 | More potent (Acarbose IC50 = 58.8 µM) | mdpi.com |

| Cyclic Sulfonamides (N-Arylacetamide) | 12k (p-methyl) | 30.45 | More potent | mdpi.com |

| Benzotriazinone Sulfonamides | 12e (nitro derivative) | 32.37 | Not specified | nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | 12a | 18.25 | More potent (Acarbose IC50 = 58.8 µM) | nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | 12d | 20.76 | More potent | nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | 12g | 24.24 | More potent | nih.gov |

Structure-Activity Relationship (SAR) Studies

The biological activity of benzenesulfonamide derivatives is highly dependent on their structural features. Structure-Activity Relationship (SAR) studies are crucial for understanding how different chemical modifications influence their inhibitory potency and for guiding the rational design of more effective therapeutic agents. nih.gov

Impact of N-Substitution (e.g., alkyl chain length, alkynyl groups) on Bioactivity

The nature of the substituent on the sulfonamide nitrogen atom (N-substitution) plays a critical role in determining the biological activity. In the case of this compound, this is the N-ethyl group. Studies on related structures have shown that modifications at this position significantly impact bioactivity.

Influence of Aromatic Substitutions on Biological Profile

The type and position of substituents on the benzene ring of the benzenesulfonamide core are critical determinants of biological activity. For this compound, the key substituent is the bromine atom at the ortho-position.

SAR studies on various series of benzenesulfonamide derivatives have consistently shown that both electron-donating and electron-withdrawing groups on the aromatic ring can enhance α-glucosidase inhibitory activity. mdpi.com

Electron-Withdrawing Groups: The presence of halogens (like chloro and bromo) and nitro groups often leads to potent activity. In one study, derivatives with 4-Cl and 3-NO2 substitutions showed better α-glucosidase inhibition than the standard, acarbose. rsc.org Another study found that compounds with chloro, bromo, and nitro substituents were potent inhibitors of both α-glucosidase and α-amylase. mdpi.com Specifically, a bromo-substituted derivative (12d) was found to be a less potent inhibitor than a chloro-substituted one (12c), suggesting that the size of the halogen atom can influence activity. nih.gov

Electron-Donating Groups: The presence of a methyl group (an electron-donating group) has also been shown to result in strong α-glucosidase inhibition. mdpi.com

Position of Substituent: The position of the substituent can also be a factor. While a comprehensive analysis for the ortho-position of the bromo group in the target compound is not detailed in the provided sources, studies on related compounds show that variations in the position of chloro, bromo, and nitro groups can alter the enzymatic inhibition potential. nih.gov

Table 2: Influence of Aromatic Ring Substituents on α-Glucosidase Inhibition

| Compound Series | Substituent | Observation | Reference |

|---|---|---|---|

| Pyrazole-benzenesulfonamides | Unsubstituted | Best activity in the series (IC50 = 19.39 µM) | rsc.org |

| Pyrazole-benzenesulfonamides | 4-Cl, 3-NO2 | Decreased activity relative to unsubstituted, but still better than acarbose | rsc.org |

| Cyclic Sulfonamides | Cl, Br, Me | Resulted in better α-glucosidase inhibition compared to other substituents | mdpi.com |

| Benzotriazinone Sulfonamides | Br (12d) | Less active (IC50 = 55.21 µM) than Cl (12c, IC50 = 53.27 µM) | nih.gov |

| Benzotriazinone Sulfonamides | Methoxy (12b) | More effective inhibitor than unsubstituted (12a) | nih.gov |

| 1,2-Benzothiazine Derivatives | EWGs (e.g., Br) | Increase in bioactivity with introduction of electron-withdrawing groups | nih.gov |

Linker Length Effects on Biological Activity

In drug design, a "linker" refers to a chemical chain that connects two or more important molecular fragments. While this compound is a single moiety, the principles of linker effects are relevant when considering the design of more complex derivatives based on this scaffold. The length and composition of a linker can dramatically affect a molecule's biological properties, including target binding and cell permeability. nih.gov

Modulatory Roles in Biological Pathways

Insulin (B600854) Release Modulation

The benzenesulfonamide moiety is a core structural feature of sulfonylurea drugs, a major class of oral antidiabetic agents known for their ability to stimulate insulin secretion. nih.govnih.gov These drugs, such as glibenclamide, exert their therapeutic effect by interacting with specific targets in the pancreatic β-cells.

The primary mechanism involves binding to the sulfonylurea receptor (SUR), which is a subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane. nih.gov This binding leads to the closure of the KATP channels. The channel closure causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in increased insulin release into the bloodstream. nih.gov Therefore, benzenesulfonamide-based compounds have a well-established role in modulating this critical pathway for glucose homeostasis.

Hypoglycemic Activity

There is no specific information available in the reviewed scientific literature to suggest that this compound has been investigated for or exhibits hypoglycemic activity. While the broader class of benzenesulfonamides has been a source of compounds with antidiabetic effects, data on this particular derivative is absent.

Anaesthetic Properties

No studies or data were identified that have evaluated the anesthetic properties of this compound. The current body of scientific research does not appear to have explored this specific pharmacological aspect of the compound.

Resistance-Modifying Agent (RMA) Potential

There is no available research data concerning the potential of this compound to act as a resistance-modifying agent. This area of investigation does not appear to have been a focus of any published studies involving this compound.

Emerging Research Applications and Future Directions

Pharmaceutical Development as Lead Compounds

The sulfonamide scaffold is a well-established pharmacophore in drug discovery, forming the basis for a wide array of therapeutic agents. openaccesspub.orgyoutube.comyoutube.com The introduction of a bromine atom and an N-ethyl group in 2-bromo-N-ethylbenzenesulfonamide offers opportunities for developing new lead compounds with potentially enhanced or novel biological activities. Bromine, a halogen, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

While direct studies on this compound as a lead compound are not yet widely published, related research on other substituted benzenesulfonamides highlights the potential of this class of compounds. For instance, various benzenesulfonamide (B165840) derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy. nih.gov The specific substitution pattern of this compound could lead to selective inhibition of certain kinases, making it a candidate for anticancer drug development. nih.gov Furthermore, some benzenesulfonamide compounds have been explored for their potential in treating neurological disorders by targeting voltage-gated sodium channels. nih.gov

Biological Probe in Pathway Elucidation

The structural characteristics of this compound make it a potential candidate for use as a biological probe to investigate and elucidate cellular pathways. The sulfonamide group is known to interact with specific enzymes, such as carbonic anhydrases. tandfonline.comnih.gov By modifying the core structure, researchers can design probes that selectively target and bind to specific proteins, allowing for the study of their function and role in biological processes.

The bromo-substituent on the aromatic ring can serve as a handle for further chemical modifications, such as the attachment of fluorescent tags or affinity labels. This would enable the visualization and tracking of the molecule within cells, providing insights into its distribution and interaction with cellular components. While specific studies employing this compound as a biological probe are limited, the general principles of probe design suggest its potential in this area.

Materials Science Applications (e.g., electronic or mechanical properties)

The field of materials science is another area where this compound could find applications. The incorporation of sulfonamide moieties into polymers has been shown to influence their properties. For example, wholly aromatic poly(amide-sulfonamide)s have been synthesized and investigated for their thermal properties. researchgate.net The presence of the bromine atom in this compound could impart flame-retardant properties to polymers.

Furthermore, benzenesulfonamides can be used as intermediates in the production of polysulfonamides, which have applications as plastics and tanning agents. chemicalbook.com The specific substitutions on this compound could be tailored to create polymers with specific electronic or mechanical characteristics for use in advanced materials. Research into sulfonated polyimide–polybenzimidazole copolymers has also shown promise for applications such as proton exchange membranes in fuel cells. researchgate.netcsic.es

Agricultural Chemical Applications

Substituted benzenesulfonamides have been investigated for their potential use as agricultural chemicals, including herbicides and fungicides. A study on novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives demonstrated their efficacy in controlling various weeds. nih.gov The structure-activity relationship of these compounds is a key area of research, and the specific substitutions on the benzene (B151609) ring and the sulfonamide nitrogen play a crucial role in their biological activity. openaccesspub.orgyoutube.com

Similarly, various sulfonamide derivatives have shown fungicidal activity against plant pathogens like Botrytis cinerea. nih.govmdpi.com The bromo-substituent in this compound could enhance its fungicidal properties. For instance, research on triazole sulfonamide aryl derivatives has aimed to develop cost-effective fungicides with high activity. acs.org While direct testing of this compound in agricultural applications has not been extensively reported, the known activity of related compounds suggests this as a promising area for future research. nih.govresearchgate.net

Radiopharmaceutical Development (e.g., PET Tracers)

The development of radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) is a rapidly advancing field. The labeling of molecules with positron-emitting isotopes, such as fluorine-18 (B77423) or carbon-11 (B1219553), allows for non-invasive visualization of biological processes in vivo. The benzenesulfonamide scaffold is a target for the development of such tracers.

Methods for the radiolabeling of sulfonamides with fluorine-18 and carbon-11 have been developed. nih.govnih.govresearchgate.netacs.orgacs.org These techniques could potentially be adapted for the radiosynthesis of [¹⁸F] or [¹¹C] labeled this compound. Such a radiotracer could be used to study the in vivo distribution and target engagement of this compound, particularly if it shows promise as a pharmaceutical lead. The development of a PET tracer would be a valuable tool in its preclinical and clinical development.

Design of Novel Therapeutic Agents based on Sulfonamide Scaffolds

The sulfonamide group is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. openaccesspub.orgyoutube.comyoutube.com The design of novel therapeutic agents often involves the modification of existing scaffolds to improve potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) of sulfonamides is a critical aspect of this design process. openaccesspub.orgyoutube.comyoutube.comresearchgate.net

The specific combination of a 2-bromo substituent and an N-ethyl group in this compound provides a unique starting point for the design of new drugs. For example, in the context of anticancer drug development, benzenesulfonamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many tumors. nih.govrsc.orgnih.gov The structural features of this compound could be optimized to achieve high affinity and selectivity for such targets. The synthesis of a variety of benzenesulfonamide analogs continues to be an active area of research in the quest for new and improved therapeutic agents. nih.govnih.govnih.govrsc.orgresearchgate.net

Q & A

Q. What are the key structural and synthetic considerations for 2-bromo-N-ethylbenzenesulfonamide?

Answer: The compound’s structure (C₈H₁₀BrNO₂S) includes a bromine atom at the benzene ring’s ortho position and an ethyl group attached to the sulfonamide nitrogen. Synthesis typically involves nucleophilic substitution reactions, where bromine introduces steric and electronic effects that influence reactivity . A common route involves reacting N-ethylbenzenesulfonamide with brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane), and use of bases like triethylamine to neutralize HBr byproducts .

Q. Table 1: Representative Synthetic Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide | Dichloromethane | 0–25 | 70–85 | |

| HBr/Acetic Acid | Toluene | Reflux | 60–75 |

Q. How can researchers confirm the purity and structural integrity of this compound?

Answer: Analytical techniques include:

- NMR Spectroscopy : To verify substituent positions (e.g., bromine’s ortho placement via coupling constants in ¹H NMR) .

- HPLC : For purity assessment (>95% typically required for biological studies) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding intermolecular interactions .

- Mass Spectrometry : Confirms molecular weight (264.14 g/mol) and isotopic patterns due to bromine .

Q. What are the reactivity trends of this compound under varying conditions?

Answer: The bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., amines, thiols). The ethyl group on the sulfonamide nitrogen stabilizes the structure against hydrolysis compared to smaller alkyl groups. Reactivity in acidic/basic conditions should be tested via stability assays, as sulfonamides may undergo cleavage under prolonged exposure to strong acids .

Q. How can researchers design experiments to evaluate its biological activity?

Answer:

- Enzyme Inhibition Assays : Target enzymes like carbonic anhydrase or dihydropteroate synthase, where sulfonamides are known inhibitors .

- Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions with proteins .

- Cellular Assays : Test cytotoxicity and uptake in cell lines (e.g., cancer models) at concentrations ≤100 µM to avoid nonspecific effects .

Advanced Research Questions

Q. How can crystallographic data resolve structural discrepancies in sulfonamide derivatives?

Answer: X-ray crystallography provides bond-length and angle data to validate computational models. For example, in N-(2-bromophenyl) derivatives, deviations in S–N–C bond angles (>120°) may indicate steric strain from the ethyl group . Advanced studies should compare experimental data with DFT calculations to identify electronic effects of bromine .

Q. How should researchers address contradictions in bioactivity data across studies?

Answer:

- Reproducibility Checks : Validate assay conditions (pH, temperature, solvent) .

- Meta-Analysis : Compare data across structural analogs (e.g., chloro vs. bromo substituents) to isolate electronic vs. steric effects .

- Statistical Tools : Use multivariate analysis to account for variables like purity or solvent artifacts .

Q. What strategies optimize stability and reaction yields for this compound?

Answer:

Q. How can interdisciplinary approaches expand its applications?

Answer:

- Material Science : Incorporate into metal-organic frameworks (MOFs) for catalytic or sensing applications, leveraging sulfonamide’s coordination sites .

- Medicinal Chemistry : Combine with heterocycles (e.g., thiadiazoles) to enhance pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.